N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide
説明
特性
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-2-27-11-16(25)20-6-7-24-17-15(9-22-24)18(26)23(12-21-17)10-13-4-3-5-14(19)8-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNUQHCKCQKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide is , with a molecular weight of 439.88 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the chlorobenzyl and ethoxyacetamide moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrazolo compounds. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds similar to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Pyrazolo derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, some pyrazolo compounds have demonstrated cytotoxicity against human cancer cell lines with IC50 values indicating significant growth inhibition . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Inflammatory pathways are critical in many diseases, and compounds with similar structures have been evaluated for anti-inflammatory effects. Research indicates that pyrazolo derivatives can modulate inflammatory cytokines and reduce inflammation in vitro .
Case Studies
Several case studies illustrate the compound's biological relevance:
- Study on Antitubercular Activity : A series of pyrazolo derivatives were synthesized and tested against M. tuberculosis. Among them, certain compounds showed promising results with low cytotoxicity towards human cells .
- Anticancer Activity Assessment : In vitro studies on human cancer cell lines revealed that specific derivatives of pyrazolo compounds led to significant reductions in cell viability and induced apoptosis .
Data Table: Biological Activity Summary
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs:
*Estimated based on structural similarity to and .
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Benzyl Group Modifications: The 3-chlorobenzyl group in the target compound increases lipophilicity compared to the 3-fluorobenzyl analog (), which may enhance cellular uptake but reduce aqueous solubility .
- Amide Side Chain Variations: The 2-ethoxyacetamide group in the target compound provides a balance between polarity (via the ethoxy oxygen) and steric bulk, contrasting with the purely aliphatic 2-ethylbutanamide () and the highly lipophilic xanthene-carboxamide () .
Structural Implications for Bioactivity
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors. The 3-chlorobenzyl group in the target compound may occupy hydrophobic pockets in kinase domains, while the ethoxyacetamide could form hydrogen bonds with catalytic residues .
- Metabolic Stability : The ethoxy group in the target compound may reduce oxidative metabolism compared to alkyl chains in and , as ethers are generally more stable than alkanes under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
